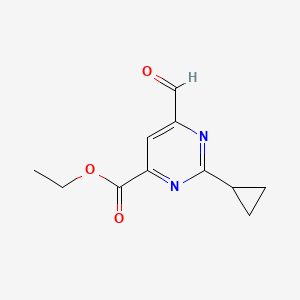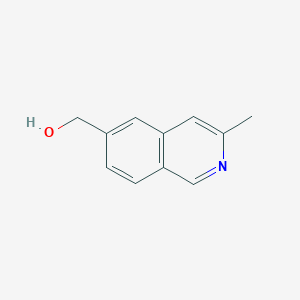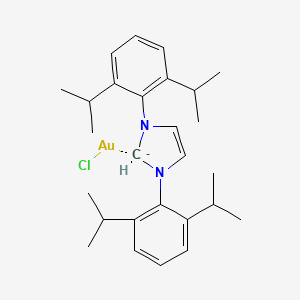
1,3-Bis(2,6-DI-isopropylphenyl)imidazol-2-ylidene gold(I) chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(2,6-DI-isopropylphenyl)imidazol-2-ylidene gold(I) chloride: is a gold complex featuring an N-heterocyclic carbene ligand. This compound is notable for its stability and catalytic properties, making it valuable in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(2,6-DI-isopropylphenyl)imidazol-2-ylidene gold(I) chloride typically involves the reaction of 1,3-Bis(2,6-DI-isopropylphenyl)imidazolium chloride with a gold(I) precursor such as gold(I) chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the stability of the product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the desired product with high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Bis(2,6-DI-isopropylphenyl)imidazol-2-ylidene gold(I) chloride undergoes various types of reactions, including:
Catalytic Reactions: It acts as a catalyst in cycloisomerization reactions and carbonylative cross-coupling reactions.
Substitution Reactions: The compound can participate in ligand exchange reactions, where the chloride ligand is replaced by other ligands.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various substituted imidazolium salts and gold complexes, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,3-Bis(2,6-DI-isopropylphenyl)imidazol-2-ylidene gold(I) chloride is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions and cycloisomerization reactions .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals, where its catalytic properties are leveraged to improve reaction efficiency and selectivity .
Wirkmechanismus
The mechanism of action of 1,3-Bis(2,6-DI-isopropylphenyl)imidazol-2-ylidene gold(I) chloride involves the activation of substrates through coordination to the gold center. This coordination facilitates various chemical transformations, including bond formation and cleavage. The molecular targets and pathways involved in these reactions are primarily related to the catalytic activity of the gold complex .
Vergleich Mit ähnlichen Verbindungen
- 1,3-Bis(2,6-DI-isopropylphenyl)imidazolium chloride
- 1,3-Bis(2,6-DI-isopropylphenyl)imidazol-2-ylidene bis(trifluoromethanesulfonyl)imide gold(I)
- Dichloro1,3-bis(2,6-DI-3-pentylphenyl)imidazol-2-ylidenepalladium(II)
Uniqueness: 1,3-Bis(2,6-DI-isopropylphenyl)imidazol-2-ylidene gold(I) chloride is unique due to its high stability and catalytic efficiency. Compared to similar compounds, it offers superior performance in catalytic applications, making it a preferred choice in both research and industrial settings .
Eigenschaften
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chlorogold |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N2.Au.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-21H,1-8H3;;1H/q-1;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHZECZDRPEFNI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.Cl[Au] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37AuClN2- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

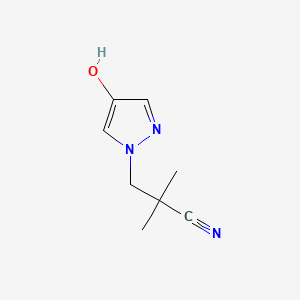

![5-Bromo-benzo[1,3]dioxole-4-carboxylic acid tert-butyl ester](/img/structure/B13921313.png)
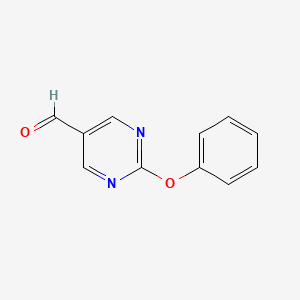
![1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B13921338.png)
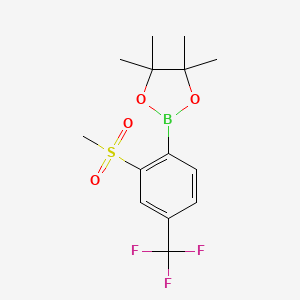
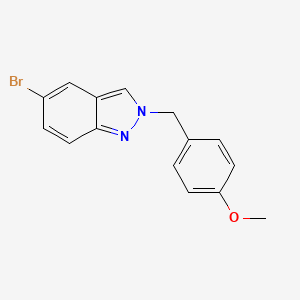
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13921362.png)
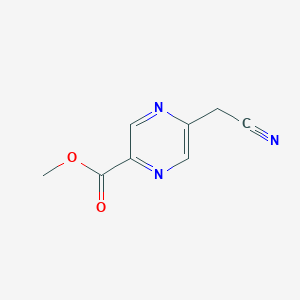
![Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate](/img/structure/B13921375.png)
